2-Methoxypentane

Solvent evaporation Reaction engineering Coating formulations

2-Methoxypentane (CAS 6795-88-6), also known as methyl 1-methylbutyl ether, is a C6 aliphatic asymmetric ether with the molecular formula C6H14O and a molecular weight of 102.17 g/mol. It belongs to the class of volatile ether solvents and is characterized by its low boiling point of approximately 83.8 ± 8.0 °C at 760 mmHg and a low predicted flash point of -5.7 °C.

Molecular Formula C6H14O
Molecular Weight 102.17 g/mol
CAS No. 6795-88-6
Cat. No. B14715795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxypentane
CAS6795-88-6
Molecular FormulaC6H14O
Molecular Weight102.17 g/mol
Structural Identifiers
SMILESCCCC(C)OC
InChIInChI=1S/C6H14O/c1-4-5-6(2)7-3/h6H,4-5H2,1-3H3
InChIKeyXSAJCGUYMQTAHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxypentane (CAS 6795-88-6) Procurement Guide: Technical Specifications and Solvent Differentiation


2-Methoxypentane (CAS 6795-88-6), also known as methyl 1-methylbutyl ether, is a C6 aliphatic asymmetric ether with the molecular formula C6H14O and a molecular weight of 102.17 g/mol [1]. It belongs to the class of volatile ether solvents and is characterized by its low boiling point of approximately 83.8 ± 8.0 °C at 760 mmHg and a low predicted flash point of -5.7 °C . The compound features a branched alkyl chain (sec-pentyl) attached to a methoxy group, distinguishing it from linear ethers such as methyl pentyl ether (1-methoxypentane) [2].

Why 2-Methoxypentane Cannot Be Replaced by Generic Ether Solvents


Direct substitution of 2-methoxypentane with other C6 ethers or common cyclic ethers is not scientifically sound due to significant differences in physical properties and chemical behavior. For instance, the structural isomer 1-methoxypentane (n-pentyl methyl ether) possesses a linear alkyl chain, leading to distinct boiling points and solubility profiles that alter solvent evaporation rates in formulations [1]. Furthermore, while cyclic ethers like tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) may appear viable alternatives, they exhibit higher polarity and miscibility with water, which introduces water sensitivity and peroxide formation risks not inherent to hydrophobic aliphatic ethers [2]. The following quantitative evidence substantiates the specific performance and selection advantages of 2-methoxypentane.

Quantitative Differentiation of 2-Methoxypentane Against Comparator Ethers


Volatility Profile Differentiation: Lower Boiling Point vs. Cyclic and Branched Ethers

2-Methoxypentane demonstrates a significantly lower boiling point (83.8 ± 8.0 °C) compared to the hydrophobic ether alternative cyclopentyl methyl ether (CPME, 106 °C) [1]. This 22.2 °C lower boiling point directly translates to faster evaporation rates at ambient pressure, which is a critical process parameter for rapid solvent removal in thin-film applications [2].

Solvent evaporation Reaction engineering Coating formulations

Aqueous Partitioning Behavior: Moderate Hydrophobicity vs. Water-Miscible Ethers

The hydrophobicity of 2-methoxypentane is quantified by its Henry's Law solubility constant (Hscp) of 4.2×10⁻³ mol/(m³·Pa) at 298.15 K [1]. This value indicates low water solubility, starkly contrasting with cyclic ether tetrahydrofuran (THF), which is fully water-miscible (Henry's Law constant not applicable due to infinite miscibility) [2]. This inherent hydrophobicity facilitates clean phase separation in aqueous workups.

Biphasic extraction Environmental fate Liquid-liquid separation

Synthetic Accessibility: Higher Reaction Yield Compared to Alternative C6 Ether Isomers

The synthesis of 2-methoxypentane via alkoxymercuration-demercuration of pent-1-ene proceeds with a reported yield of 37% under specific conditions . In contrast, the synthesis of the linear isomer 1-methoxypentane from the same pent-1-ene feedstock requires a two-step sequence involving hydrobromination to 1-bromopentane followed by Williamson ether synthesis, often resulting in lower overall atom economy and yield [1].

Synthetic methodology Process chemistry Yield optimization

Purity and Performance in Demanding Applications: METHOXYPENTANE™ Grade vs. Generic Ethers

The commercial grade METHOXYPENTANE™ (INEOS Oligomers) is specified as an ultra-pure ether solvent developed for demanding applications in the manufacture of high-value fine chemicals, advanced life science intermediates, and APIs . While direct quantitative impurity data is proprietary, the product is positioned as a premium alternative to generic ether solvents where trace impurities and byproduct formation (e.g., peroxides) can compromise sensitive catalytic cycles or final product purity.

API manufacturing Fine chemicals High-purity solvents

High-Value Application Scenarios for 2-Methoxypentane (CAS 6795-88-6)


Rapid-Drying Coatings and Thin-Film Formulations

Due to its low boiling point of 83.8 °C—approximately 22 °C lower than cyclopentyl methyl ether (CPME)—2-methoxypentane is ideally suited as a solvent in rapid-drying coatings, inks, and thin-film polymer depositions where solvent retention is undesirable . Its faster evaporation rate minimizes the energy input required for drying ovens and reduces the residence time of heat-sensitive substrates under thermal stress.

Biphasic Organic Synthesis and Liquid-Liquid Extraction

The low water solubility of 2-methoxypentane, as evidenced by its Henry's Law constant of 4.2×10⁻³ mol/(m³·Pa), makes it a superior extraction solvent for biphasic reactions compared to water-miscible ethers like THF [1]. It enables clean phase separation without the need for salting-out agents, thereby simplifying the workup of reactions involving water-sensitive organometallic reagents or products.

API and Advanced Intermediate Manufacturing

The commercial availability of METHOXYPENTANE™ in ultra-pure grade supports its use in the manufacture of Active Pharmaceutical Ingredients (APIs) and advanced life science intermediates . In these high-stakes applications, where trace impurities can poison catalysts or generate toxic byproducts, the selection of a dedicated high-purity solvent over a generic technical-grade ether provides a critical risk mitigation strategy for process chemists.

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